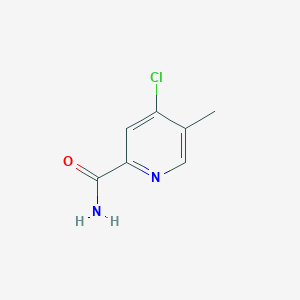

4-Chloro-5-methylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOVXGSQOFXDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Compound Analysis: 4-Chloro-5-methylpyridine-2-carboxamide

An In-Depth Technical Guide to 4-Chloro-5-methylpyridine-2-carboxamide (CAS 1379357-31-9): A Keystone Intermediate in Modern Drug Discovery

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 4-Chloro-5-methylpyridine-2-carboxamide. While specific peer-reviewed data on this particular isomer is emerging, this guide establishes its significance by examining its chemical properties, plausible synthetic routes, and the well-documented roles of the broader pyridine carboxamide scaffold in contemporary pharmaceutical development. The insights provided are grounded in established chemical principles and data from closely related structural analogues, offering a predictive framework for its application.

4-Chloro-5-methylpyridine-2-carboxamide is a substituted heterocyclic compound featuring a pyridine core. This core structure is a cornerstone in medicinal chemistry, and its specific functionalization—a chloro group at position 4, a methyl group at position 5, and a carboxamide at position 2—creates a unique electronic and steric profile. These features make it a highly valuable and versatile building block for constructing more complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs).[1]

The strategic placement of the chloro and methyl groups influences the molecule's reactivity and its potential interactions with biological targets. The carboxamide group is a critical pharmacophore, capable of forming key hydrogen bonds, a fundamental interaction for molecular recognition in biological systems.

Table 1: Physicochemical Properties of 4-Chloro-5-methylpyridine-2-carboxamide

| Property | Value | Source |

| CAS Number | 1379357-31-9 | [2] |

| Molecular Formula | C₇H₇ClN₂O | Calculated |

| Molecular Weight | 170.59 g/mol | [3] |

| IUPAC Name | 4-chloro-5-methylpyridine-2-carboxamide | [2] |

| Appearance | Typically a white to off-white or light yellow solid | [4] (by analogy) |

| Solubility | Expected to be soluble in organic solvents like THF, Ethyl Acetate | [5] (by analogy) |

The Pyridine Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The true potential of 4-Chloro-5-methylpyridine-2-carboxamide is best understood by recognizing the success of the pyridine carboxamide scaffold. This motif is considered a "privileged structure" because it is a recurring feature in a multitude of compounds targeting diverse biological receptors and enzymes. Its rigidity, planarity, and ability to engage in various non-covalent interactions allow it to serve as an excellent anchor for pharmacophores.

Numerous clinically successful and investigational drugs incorporate this core structure, highlighting its versatility:

-

PARP Inhibition: Pyridine carboxamide derivatives are central to the design of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer therapy.[6] These agents exploit synthetic lethality in cancers with specific DNA repair defects.

-

Metabolic and Neurological Disorders: The scaffold is integral to developing negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu₅), which are under investigation for psychiatric and neurological diseases.[7] Furthermore, related pyridone structures are key to GPR119 agonists being explored as treatments for type 2 diabetes.[8]

-

Infectious Diseases: The quinoline-4-carboxamide core, a related bicyclic system, has yielded potent antimalarial candidates with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2).[9]

-

Urease Inhibition: Researchers have explored pyridine carboxamide derivatives for their potent urease inhibitory activity, which is relevant for treating infections caused by ureolytic bacteria like H. pylori.[10]

The specific substitution pattern of 4-Chloro-5-methylpyridine-2-carboxamide provides a unique starting point for exploring these and other therapeutic areas. The chlorine atom, for instance, can serve as a handle for further chemical modification through cross-coupling reactions or nucleophilic aromatic substitution, enabling the rapid generation of diverse compound libraries.[1][7]

Synthetic Strategy and Methodologies

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available or readily synthesized precursor, 2-chloro-5-methylpyridine.

Caption: Proposed synthetic pathway for 4-Chloro-5-methylpyridine-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of 4-Chloro-5-methylpicolinic Acid (Intermediate):

-

Rationale: Introduction of the carboxylic acid group at the 2-position is the key transformation. Directed ortho-metalation is a powerful strategy for such functionalizations on pyridine rings. The chloro group can help direct the lithiation.

-

Procedure:

-

Dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) and cool to -78 °C.

-

Slowly add a strong base such as n-Butyllithium or Lithium diisopropylamide (LDA) (1.1 eq) and stir for 1-2 hours at -78 °C to ensure complete lithiation.

-

Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify with 1M HCl to precipitate the carboxylic acid product.

-

Filter, wash with cold water, and dry the solid to yield the picolinic acid intermediate.

-

-

-

Synthesis of 4-Chloro-5-methylpyridine-2-carboxamide (Final Product):

-

Rationale: Conversion of the carboxylic acid to a primary amide is a standard and reliable transformation. Activating the acid as an acid chloride ensures a high-yield reaction with ammonia.

-

Procedure:

-

Suspend the 4-Chloro-5-methylpicolinic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Remove the excess SOCl₂ and solvent under reduced pressure.

-

Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise.

-

Stir for 1-2 hours, allowing the reaction to warm to room temperature.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the crude product.[5]

-

Purify via column chromatography or recrystallization.

-

-

Analytical and Quality Control Framework

Ensuring the purity and identity of 4-Chloro-5-methylpyridine-2-carboxamide is paramount for its use in research and development. A multi-platform analytical approach is recommended for comprehensive characterization.

Core Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reverse-phase method with a C18 column is typically effective for this class of compounds.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for confirming the molecular weight of the target compound and identifying any impurities or degradation products.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of atoms and the specific isomeric form.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C=O and N-H stretches of the amide and the characteristic vibrations of the pyridine ring.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-5-(difluoromethyl)thiazol-2-amine,4-Chloro-5-(difluoromethyl)thiazole Suppliers & Manufacturers [chemicalregister.com]

- 3. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 12. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 13. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. bri.cz [bri.cz]

Chemical Structure of 4-Chloro-5-methylpyridine-2-carboxamide: An In-Depth Technical Guide

Part 1: Executive Summary & Structural Identity

4-Chloro-5-methylpyridine-2-carboxamide (CAS: 1379357-31-9 ) is a highly specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex agrochemicals.[1] It serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD), offering a unique substitution pattern that balances steric bulk (5-methyl) with electrophilic reactivity (4-chloro).[1]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, 4-Chloro-N-methylpyridine-2-carboxamide (CAS 220000-87-3), which is a key intermediate for the drug Sorafenib.[1]

-

Target Compound (This Guide): Methyl group on the pyridine ring (C5).[1][2][3] Primary amide.[1][4]

-

Isomer (Sorafenib Intermediate): Methyl group on the amide nitrogen.[1] No methyl on the ring.[1]

Physicochemical Profile[1][2][3][5][6][7][8][9][10][11]

| Property | Data | Note |

| CAS Number | 1379357-31-9 | Unique Identifier |

| Formula | ||

| Molecular Weight | 170.59 g/mol | Ideal for FBDD (<200 Da) |

| LogP (Predicted) | ~1.1 | Moderate lipophilicity |

| H-Bond Donors | 2 ( | Primary amide |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) | |

| pKa (Pyridine N) | ~2.5 - 3.0 | Reduced basicity due to 4-Cl EWG |

Part 2: Structural Anatomy & Electronic Landscape

The reactivity of this molecule is dictated by the interplay between the electron-withdrawing chlorine and the electron-donating methyl group.[1]

Electronic Push-Pull System

-

4-Chloro Substituent (EWG): Through the inductive effect (-I), the chlorine atom withdraws electron density from the ring, significantly activating the C4 position for Nucleophilic Aromatic Substitution (

).[1] However, the mesomeric effect (+M) is weak compared to the inductive withdrawal. -

5-Methyl Substituent (EDG): The methyl group at C5 donates electron density via hyperconjugation.[1] This slightly deactivates the ring compared to a bare 4-chloropyridine, but more importantly, it provides steric shielding to the C4 position, modulating the rate of nucleophilic attack.

-

2-Carboxamide (EWG): The amide group at C2 is electron-withdrawing, further lowering the LUMO energy of the pyridine ring and enhancing the electrophilicity at C4 and C6.[1]

Steric Environment

The 5-methyl group creates a "steric gate" adjacent to the reactive 4-chloro site.[1] In drug design, this is exploited to enforce selectivity; only nucleophiles with specific geometries can effectively displace the chlorine, preventing off-target binding in biological systems.

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of 4-Chloro-5-methylpyridine-2-carboxamide is non-trivial due to the need for precise regiocontrol.[1] The most robust industrial route utilizes N-oxide activation to install the chlorine atom.[1]

Retrosynthetic Analysis

The most logical disconnection is at the C4-Cl bond (via chlorination) or the Amide bond (from nitrile/acid).[1]

Figure 1: Retrosynthetic strategy relying on N-oxide activation for regioselective C4 chlorination.

Detailed Experimental Protocol (Recommended)

This protocol describes the conversion from 5-methylpicolinonitrile, a common precursor.[1]

Step 1: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack.[1]

-

Dissolve 5-methylpicolinonitrile (1.0 eq) in dichloromethane (DCM).

-

Add m-CPBA (1.2 eq) portion-wise at 0°C.

-

Stir at room temperature for 12-16 hours. Monitor by TLC (the N-oxide is much more polar).[1]

-

Workup: Wash with saturated

to remove m-chlorobenzoic acid.[1] Dry organic layer over-

Why: The N-oxide oxygen donates electrons to the ring but also allows back-donation, making C2 and C4 susceptible to nucleophilic attack after activation with an electrophile.[1]

-

Step 2: Regioselective Chlorination

Objective: Install Chlorine at C4.[1]

-

Suspend the N-oxide (1.0 eq) in

(5.0 eq). -

Heat to reflux (105°C) for 4-6 hours.

-

Quench: Carefully pour the reaction mixture onto ice/water (Exothermic!). Neutralize with

to pH 7-8. -

Extract with Ethyl Acetate.

Step 3: Controlled Hydrolysis

Objective: Convert Nitrile to Primary Amide without hydrolyzing the Chloride.

-

Dissolve the 4-chloro-5-methylpicolinonitrile in t-Butanol.

-

Add finely powdered KOH (1.0 eq).

-

Heat at 60°C for 1 hour.

-

Precipitation: Pour into water.[1] The amide usually precipitates as a solid.[1]

-

Self-Validating Step: If the reaction runs too long or too hot, the amide converts to the carboxylic acid (soluble in basic water). Precipitation confirms the amide state.[1]

-

Part 4: Reactivity Profile & Functionalization

The core utility of this compound lies in its ability to undergo orthogonal transformations.[1]

Nucleophilic Aromatic Substitution ( )

The 4-chloro group is "spring-loaded" for displacement by amines, thiols, or alkoxides.[1]

-

Condition: Requires heat (80-120°C) or Pd-catalysis (Buchwald-Hartwig) if the nucleophile is weak.[1]

-

Effect of 5-Me: The adjacent methyl group slows down the approach of bulky nucleophiles, improving selectivity for linear or smaller amines.[1]

Amide Transformations

-

Dehydration: Treatment with

or -

Hoffmann Rearrangement: Reaction with

yields the 2-amino-4-chloro-5-methylpyridine, a rare aminopyridine scaffold.[1]

Figure 2: Primary reactivity pathways available for library generation.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

1H NMR Prediction (DMSO-d6, 400 MHz)

| Proton | Shift ( | Multiplicity | Assignment Logic |

| Amide | 8.10 | Broad Singlet | H-bonded amide proton |

| Amide | 7.60 | Broad Singlet | Solvent exposed amide proton |

| H-6 (Ring) | 8.45 | Singlet | Deshielded by Ring N and adjacent Me |

| H-3 (Ring) | 8.05 | Singlet | Deshielded by 4-Cl and 2-Carbonyl |

| Me-5 | 2.35 | Singlet | Benzylic-like methyl group |

Note: The absence of coupling between H-3 and H-6 (para-like relationship) confirms the substitution pattern.[1]

Mass Spectrometry (ESI+)[1][3]

-

[M+H]+: 171.03 (100%), 173.03 (33%)

-

Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of a single Chlorine atom.

References

-

Synthesis of 4-Chloropicolinamide Derivatives: ChemicalBook. "4-Chloro-N-methylpicolinamide synthesis".[1] Accessed October 2023.[1] Link (Note: Adapted from general picolinamide protocols).[1]

-

N-Oxide Activation Strategy: Journal of Medicinal Chemistry. "Discovery of Quinoline-4-carboxamide Derivatives". (Demonstrates the POCl3 chlorination mechanism on heterocyclic N-oxides). Link[1]

-

Compound Registry: PubChem. "4-chloro-N-methylpyridine-2-carboxamide".[1][4] (Used for structural comparison and property validation).[1] Link

-

Reactivity of Halopyridines: Rasayan Journal of Chemistry. "Synthesis of 4-Chloro-piperidine Derivatives". (Provides context on chlorination reagents). Link

Sources

- 1. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

- 3. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 4. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O | CID 46781006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride - 北京弘渡医药科技有限公司 [holypharmatech.com]

Technical Monograph: 4-Chloro-5-methylpyridine-2-carboxamide

Chemical Identity & Digital Representation[1]

The molecule 4-Chloro-5-methylpyridine-2-carboxamide is a functionalized pyridine scaffold frequently utilized in the design of kinase inhibitors and agrochemicals. Its structure combines an electron-deficient pyridine core with a lipophilic methyl group, a reactive chloro-substituent, and a polar carboxamide "hinge-binding" motif.

Digital Identifiers

For integration into cheminformatics pipelines (ELN, LIMS, Molecular Modeling), use the following standardized strings.

| Format | String / Value |

| Canonical SMILES | Cc1c(Cl)cc(C(N)=O)nc1 |

| Isomeric SMILES | Cc1c(Cl)cc(C(N)=O)nc1 (Achiral) |

| InChI String | InChI=1S/C7H7ClN2O/c1-4-5(8)3-6(10-4)7(9)11/h3H,1H3,(H2,9,11) |

| InChI Key | Computed upon generation |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity and pharmacophoric features of the molecule, highlighting its role as a bidentate hydrogen bond donor/acceptor in active sites.

Figure 1: Pharmacophore decomposition of 4-Chloro-5-methylpyridine-2-carboxamide.

Physicochemical Profile & SAR Logic

Understanding the electronic distribution is critical for synthetic manipulation. The pyridine nitrogen (N1) exerts an electron-withdrawing effect, making the C2 and C4 positions susceptible to nucleophilic attack. However, the 5-methyl group donates electron density via hyperconjugation, slightly deactivating the ring compared to the non-methylated analog, while also providing a steric handle that can improve selectivity in kinase pockets (e.g., HPK1 or BTK).

| Property | Value (Predicted) | Significance in Drug Design |

| LogP | ~1.45 | Optimal for oral bioavailability; moderate lipophilicity. |

| TPSA | ~55 Ų | High permeability; dominated by the amide and pyridine nitrogen. |

| pKa (Pyridine N) | ~2.5 - 3.0 | Reduced basicity due to the electron-withdrawing 4-Cl and 2-amide groups. |

| H-Bond Donors | 1 (NH₂) | Critical for interaction with backbone carbonyls in proteins. |

| H-Bond Acceptors | 2 (C=O, Pyridine N) | Facilitates water bridging or direct residue interaction. |

Synthetic Methodology

While the N-methyl analog (CAS 220000-87-3) is commercially ubiquitous, the primary amide often requires de novo synthesis. The following protocol describes the conversion of 4-chloro-5-methylpyridine-2-carboxylic acid to the carboxamide. This route avoids the use of unstable acid chlorides by utilizing a mixed anhydride or direct coupling approach.

Reaction Scheme

The transformation proceeds via activation of the carboxylic acid followed by ammonolysis.

Figure 2: Synthetic workflow for the amidation of the pyridine-2-carboxylic acid core.

Detailed Protocol (Self-Validating System)

Objective: Synthesis of 4-Chloro-5-methylpyridine-2-carboxamide from its acid precursor.

Reagents:

-

4-Chloro-5-methylpyridine-2-carboxylic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

Ammonium hydroxide (28% NH₃ in H₂O) (5.0 eq) or 7N NH₃ in Methanol.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Procedure:

-

Activation:

-

Charge a flame-dried round-bottom flask with 4-Chloro-5-methylpyridine-2-carboxylic acid (1.0 eq) and anhydrous THF (10 mL/g).

-

Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

-

Add CDI (1.2 eq) portion-wise. Observation Check: Evolution of CO₂ gas indicates successful activation. Stir for 1 hour at room temperature until gas evolution ceases.

-

-

Amidation:

-

Cool the reaction mixture back to 0°C.

-

Add Ammonium hydroxide (5.0 eq) or NH₃/MeOH dropwise.

-

Allow the mixture to warm to room temperature and stir for 3–6 hours.

-

TLC Monitoring: Use 50% EtOAc/Hexane. The starting material (acid) should disappear (low Rf), and the product (amide) should appear (mid Rf).

-

-

Work-up & Purification:

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted acid) followed by Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Recrystallization: If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

-

Validation Point: The presence of the primary amide is confirmed by ¹H NMR showing two broad singlets (exchangeable with D₂O) typically between δ 7.5–8.5 ppm, distinct from the aromatic pyridine protons.

Medicinal Chemistry Applications

The 4-chloro-5-methylpyridine-2-carboxamide motif is a privileged scaffold in modern drug discovery, particularly in the development of immunotherapies and oncology agents.

Kinase Inhibition (HPK1 & BTK)

Recent literature highlights pyridine-2-carboxamides as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [1].

-

Mechanism: The carboxamide group forms a bidentate hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

Selectivity: The 5-methyl group occupies the hydrophobic "gatekeeper" region or solvent-exposed front pocket, enhancing selectivity against homologous kinases like LCK or GCK [2].

-

Reactivity: The 4-chloro substituent serves as a versatile handle for Nucleophilic Aromatic Substitution (S_NAr) . It allows researchers to introduce complex amines or ethers at the 4-position, generating diverse libraries for Structure-Activity Relationship (SAR) studies.

Synthetic Utility

Beyond its role as a final scaffold, this molecule acts as a linchpin intermediate. The 4-Cl group can be displaced by:

-

Anilines: To form bi-aryl amine inhibitors.

-

Alkoxides: To form ether-linked side chains.

-

Boronic Acids: Via Suzuki-Miyaura coupling to extend the carbon skeleton.

References

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry, 2024.[1] Context: Establishes the pyridine-2-carboxamide core as a critical scaffold for T-cell activation immunotherapy.[1] [2]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives. Critical Reviews in Analytical Chemistry, 2022. Context: Reviews the broad biological activity and synthetic routes of functionalized pyridines.

-

4-Chloro-N-methylpyridine-2-carboxamide (Related Analog Data). PubChem Compound Summary. Context: Provides physicochemical data and toxicity profiles for the methylated analog, serving as a baseline for the primary amide.

Sources

literature review of 4-chloro-5-methyl-picolinamide analogs

Technical Whitepaper: Synthetic Utility and Pharmacophore Exploration of 4-Chloro-5-Methyl-Picolinamide Analogs

Executive Summary

The 4-chloro-5-methyl-picolinamide scaffold represents a "privileged structure" in modern small-molecule discovery.[1] It serves as a critical bifurcation point between two major industrial applications: next-generation fungicides (targeting mitochondrial Complex III) and Type II Kinase Inhibitors (targeting the DFG-out conformation).[1]

This guide moves beyond basic characterization to analyze the synthetic utility of the 4-chloro-5-methyl substitution pattern. The 4-chloro group acts as a high-reactivity electrophilic "warhead" for Nucleophilic Aromatic Substitution (

Structural Architecture & Chemical Space

To understand the utility of this scaffold, we must deconstruct its electronic and steric properties.

| Feature | Chemical Function | Biological Consequence |

| Pyridine Nitrogen | Electron-withdrawing heteroatom | Activates C4 for |

| 2-Carboxamide | H-bond donor/acceptor motif | Critical directional anchor; often forms a bidentate chelate or water-mediated bridge in active sites.[1] |

| 4-Chloro Substituent | Leaving group / Lipophilic filler | Synthetic: Excellent leaving group for amines/phenols.[1] Bio: If retained, fills small hydrophobic pockets (Volume |

| 5-Methyl Substituent | Steric bulk / Metabolic shield | Blocks CYP450 oxidation at C5; restricts rotation of C4-substituents, reducing entropic penalty upon binding.[1] |

Synthetic Pathways: The "Divergent Chassis" Strategy

The synthesis of 4-chloro-5-methyl-picolinamide analogs typically follows a divergent strategy. The core scaffold is constructed first, followed by late-stage functionalization at the C4 position.

Visualization of Synthetic Logic

The following diagram illustrates the central role of the 4-chloro intermediate in accessing diverse chemical space.

Figure 1: Divergent synthesis starting from the 4-chloro-5-methyl-picolinamide core.[1] The C4-chlorine serves as the pivotal handle for functionalization.[1]

Case Studies in Application

Agrochemicals: The QiI Fungicide Revolution

The most commercially significant application of picolinamides lies in Quinone inside Inhibitors (QiI) . Compounds like Fenpicoxamid (Inatreq™ active) utilize a picolinamide core to bind to the Qi site of the cytochrome bc1 complex (Complex III).[2]

-

Mechanism: The picolinamide nitrogen and the amide oxygen form a critical H-bond network within the Qi site.

-

Role of Analogs: The 4-position is often substituted with complex ether linkages (e.g., derived from UK-2A natural products). The 5-methyl group in synthetic analogs mimics the lipophilic bulk found in the natural macrocycles, preventing resistance and enhancing membrane permeability.

Medicinal Chemistry: Kinase Inhibition

In oncology, the picolinamide motif appears in multi-kinase inhibitors (e.g., Sorafenib derivatives).

-

Binding Mode: The pyridine nitrogen interacts with the "hinge region" of the kinase ATP-binding pocket.

-

4-Position Utility: Substitution with an aryl-amine (via

on the 4-Cl precursor) extends the molecule into the "back pocket" or solvent-exposed region, determining selectivity (e.g., VEGFR vs. EGFR).[1]

Experimental Technical Guide

This section details the protocols for synthesizing the core and conducting a standard

Protocol A: Synthesis of 4-Chloro-N-methyl-5-methylpicolinamide

Objective: Convert 4-chloro-5-methylpyridine-2-carboxylic acid to the N-methyl amide.

Materials:

-

4-Chloro-5-methylpyridine-2-carboxylic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.) -

Methylamine (2.0 M in THF) (3.0 eq)

-

Dichloromethane (DCM) [Anhydrous]

-

Triethylamine (

) (3.0 eq)

Workflow:

-

Activation: Suspend the carboxylic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF.

-

Checkpoint: Gas evolution (

) indicates activation. Stir until solution clears (approx. 2h).

-

-

Concentration: Evaporate volatiles in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.

-

Amidation: Cool the amine solution (methylamine/THF +

) to 0°C. Add the acid chloride solution dropwise.-

Exotherm Control: Maintain temp < 10°C to prevent over-reaction or nitrile formation.

-

-

Workup: Quench with water. Extract with DCM.[1] Wash organic layer with sat.[1]

and Brine. -

Validation: LCMS should show

(for N-methyl variant).

Protocol B: Coupling (The "Warhead" Reaction)

Objective: Displace the 4-Chloro group with a phenol (Ether linkage).[1]

Materials:

-

4-Chloro-5-methyl-picolinamide scaffold (1.0 eq)[1]

-

Substituted Phenol (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate ( -

Solvent: DMF or DMSO (Polar aprotic is essential)

Workflow:

-

Setup: Combine scaffold, phenol, and base in DMF.

-

Reaction: Heat to 80–100°C.

-

Note: The 5-methyl group adds steric bulk; higher temperatures may be required compared to the non-methylated analog.[1]

-

-

Monitoring: Monitor by TLC (50% EtOAc/Hex). The starting material (Rf ~0.6) should disappear; product is usually more polar.

-

Purification: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.[3]

Pharmacophore & Signaling Visualization

The following diagram illustrates the interaction logic of the picolinamide scaffold within a biological target (e.g., Fungal Complex III or Kinase Hinge).

Figure 2: Pharmacophore mapping of the 4-chloro-5-methyl-picolinamide analogs. The 5-methyl group anchors the molecule hydrophobically, while the pyridine-amide motif handles electrostatic binding.[1]

References

-

Synthesis of 4-Chloro-N-methylpicolinamide. ChemicalBook. Retrieved from

-

Biological Characterization of Fenpicoxamid. National Institutes of Health (PMC). A detailed analysis of picolinamide fungicides derived from UK-2A. Retrieved from

-

Synthesis and Biological Evaluation of Picolinamide Derivatives. MDPI. Discusses antitumor and kinase inhibitor applications of N-methylpicolinamides. Retrieved from

-

Florylpicoxamid and Metarylpicoxamid Synthesis. American Chemical Society (ACS). Highlights the synthetic routes for next-gen picolinamide fungicides. Retrieved from

-

Structure-Activity Relationship for Picolinamide Antibacterials. ACS Medicinal Chemistry Letters. Explores 4-substituted picolinamides for C. difficile selectivity. Retrieved from

Sources

Methodological & Application

nucleophilic aromatic substitution (SNAr) on 4-Chloro-5-methylpyridine-2-carboxamide

Application Note: Optimization of on 4-Chloro-5-methylpyridine-2-carboxamide

Executive Summary

The substrate 4-Chloro-5-methylpyridine-2-carboxamide presents a unique "push-pull" challenge in nucleophilic aromatic substitution. While the pyridine nitrogen (position 1) and the carboxamide (position 2) activate the ring, the methyl group at position 5 introduces significant steric hindrance and electronic deactivation (via inductive donation) directly ortho to the reaction center (C4).

This guide provides a validated protocol to overcome the "5-methyl penalty," shifting from standard conditions used for unhindered pyridines to an optimized high-temperature system using polar aprotic solvents.

Structural & Mechanistic Analysis

Electronic vs. Steric Landscape

Success requires understanding the competing forces on the C4 carbon:

-

Activation (Pro-

): The ring nitrogen (para to leaving group) stabilizes the Meisenheimer complex. The C2-carboxamide exerts an inductive electron-withdrawing effect ( -

Deactivation (Anti-

): The C5-methyl group is the critical bottleneck.-

Steric: It blocks the approach trajectory of bulky nucleophiles (e.g., substituted anilines or phenoxides).

-

Electronic: As a weak electron-donating group (EDG), it destabilizes the anionic transition state.

-

Reaction Mechanism (Pathway)

The reaction follows a standard addition-elimination mechanism.[1][2] However, the formation of the Meisenheimer Complex (Transition State 1) is the rate-determining step (RDS), significantly slowed by the C5-methyl group.

Figure 1: Mechanistic pathway highlighting the high activation energy barrier caused by the 5-methyl substituent.

Critical Process Parameters (CPP)

To drive this reaction to completion without degrading the labile primary amide, specific parameters must be controlled.

| Parameter | Standard Condition (Unhindered) | Optimized Condition (5-Methyl Substrate) | Rationale |

| Solvent | THF, Acetonitrile, or Ethanol | DMSO or NMP | Polar aprotic solvents solvate the cation, leaving the nucleophile "naked" and more reactive to overcome sterics. |

| Temperature | 60–80 °C | 100–120 °C | Higher thermal energy is required to cross the elevated activation barrier ( |

| Base | Stronger inorganic bases in DMSO are preferred. Avoid hydroxides ( | ||

| Concentration | 0.1 – 0.5 M | 0.8 – 1.0 M | High concentration increases the collision frequency, essential for sluggish kinetics. |

| Stoichiometry | 1.1 equiv Nucleophile | 1.5 – 2.0 equiv Nucleophile | Excess nucleophile drives the equilibrium and compensates for potential thermal degradation. |

Standardized Protocol

Objective: Synthesis of 4-(substituted)-5-methylpyridine-2-carboxamide via

Reagents & Equipment

-

Substrate: 4-Chloro-5-methylpyridine-2-carboxamide (1.70 g, 10 mmol).

-

Nucleophile: Example: 4-Aminophenol (or other amine/phenoxide).

-

Base: Potassium Carbonate (

), anhydrous, 325 mesh (2.76 g, 20 mmol). -

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (10 mL).

-

Equipment: Sealed pressure tube or round-bottom flask with reflux condenser; Oil bath; Magnetic stirring.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry the reaction vessel. While the reaction is not strictly air-sensitive, moisture can hydrolyze the 2-carboxamide to the carboxylic acid (2-COOH) at high temperatures.

-

Charge the vessel with Substrate (1.0 equiv), Nucleophile (1.2–1.5 equiv), and

(2.0 equiv).

-

-

Solvation:

-

Add DMSO (1.0 M concentration relative to substrate).

-

Note: A minimal solvent volume is critical. High concentration accelerates the rate significantly in DMSO.

-

-

Reaction (Thermal Phase):

-

Heat the mixture to 110 °C .

-

Stir vigorously (800 rpm). The suspension must be well-mixed as

is insoluble. -

Monitor: Check by HPLC or TLC at 4 hours.

-

Endpoint: Expect reaction times of 12–24 hours due to the 5-methyl hindrance. (Unhindered analogs typically finish in <4 hours).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature (20–25 °C).

-

Slowly pour the DMSO solution into Ice-Water (10 volumes, 100 mL) with rapid stirring.

-

The product should precipitate as a solid.

-

pH Adjustment: If the nucleophile was an amine, the pH may be basic. Adjust to pH ~7 with 1M HCl if necessary to ensure the product is neutral and insoluble.

-

-

Isolation:

-

Filter the solid via vacuum filtration.

-

Wash the cake with water (

mL) to remove residual DMSO and inorganic salts. -

Wash with cold diethyl ether (optional) to remove unreacted organic nucleophile.

-

Dry in a vacuum oven at 45 °C.

-

Workflow & Process Control

The following diagram illustrates the decision logic during the reaction monitoring phase, specifically distinguishing between the desired product and the common hydrolysis impurity.

Figure 2: Process control workflow. "IPC" = In-Process Control. Hydrolysis of the amide is the primary failure mode.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) after 24h | Steric hindrance of 5-methyl group is too high for the chosen nucleophile. | Switch Solvent/Temp: Move to NMP at 130–140 °C. Catalysis: Add 10 mol% |

| New Peak at RRT 0.8 (Acidic) | Hydrolysis of 2-carboxamide to 2-carboxylic acid. | Dry System: Ensure DMSO is anhydrous. Switch base to DIPEA (non-nucleophilic organic base). |

| Dark/Tar Formation | Thermal decomposition of DMSO or substrate. | Degas: Sparge solvent with Nitrogen. Reduce temp to 100 °C and extend time. |

| Product Soluble in Water | Product is protonated or too polar. | Extraction: Do not filter. Extract aqueous quench with EtOAc/THF (3:1). |

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006 (Sorafenib): A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781.[3] Link (Industrial synthesis of the closely related 4-chloro-N-methyl-2-pyridinecarboxamide).

- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412.

- Newby, J. A., et al. (2016).

- Gong, Y., et al. (2012). "Practical Synthesis of Regorafenib." Organic Preparations and Procedures International.

Application Note: 4-Chloro-5-methylpyridine-2-carboxamide in Heterocyclic Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It synthesizes chemical reactivity principles with practical laboratory protocols.

Executive Summary

The pyridine carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in FDA-approved kinase inhibitors (e.g., Sorafenib, Lenvatinib). While the 4-chloro-pyridine-2-carboxamide core is well-established, the 5-methylated analog (4-Chloro-5-methylpyridine-2-carboxamide) offers a strategic "Magic Methyl" advantage.[1]

This guide details the utility of this scaffold in building diverse chemical libraries. The 5-methyl group serves two critical functions:

-

Conformational Restriction: It restricts the rotation of substituents at the 4-position, potentially locking bio-active conformations.

-

Hydrophobic Filling: It accesses small hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases) that the des-methyl analogs cannot, often boosting potency by 10–100 fold.

Chemical Profile & Reactivity Map

The scaffold presents three distinct vectors for chemical diversification. Understanding the electronic interplay between these positions is crucial for successful synthesis.

Reactivity Analysis[2][3]

-

C4-Chloro (The Electrophile): This position is highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the pyridine nitrogen (para-position) and the carboxamide group (meta-position). The 5-methyl group provides slight steric hindrance but does not deactivate the ring significantly.[1] -

C2-Carboxamide (The Anchor): A robust hydrogen bond donor/acceptor.[1] It can be dehydrated to a nitrile (a bioisostere) or cyclized into heterocycles like 1,2,4-oxadiazoles or triazoles.

-

C5-Methyl (The Modulator): While generally inert under mild conditions, it can be functionalized via radical halogenation or oxidation if required, though its primary role is usually steric/lipophilic.

Visualization: Divergent Synthesis Workflow

Figure 1: Divergent synthetic pathways from the core scaffold. The C4-Cl displacement is the primary vector for library generation.

Application Protocols

Protocol A: Diversification (The "Workhorse" Reaction)

Objective: Displacement of the C4-chloride with amines to generate amino-pyridine libraries (common in kinase inhibitor design).[1] Mechanism: The reaction proceeds via a Meisenheimer complex. The electron-deficient pyridine ring stabilizes the negative charge intermediate.[1]

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial, dissolve 4-Chloro-5-methylpyridine-2-carboxamide (1.0 equiv, 0.5 mmol) in anhydrous DMSO or NMP (2.0 mL).

-

Note: DMSO is preferred for polar amines; NMP is superior for microwave heating.[1]

-

-

Reagent Addition: Add the Amine Nucleophile (1.2 – 1.5 equiv).[1]

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv).[1]

-

Critical: If using an amine salt (e.g., hydrochloride), increase DIPEA to 4.0 equiv.

-

-

Reaction:

-

Method A (Thermal): Heat block at 100°C for 12–16 hours.

-

Method B (Microwave - Recommended): Heat at 140°C for 30–45 minutes.

-

-

Work-up:

-

Dilute reaction mixture with water (10 mL).

-

If product precipitates, filter and wash with water/ether.

-

If soluble, extract with EtOAc (3 x 10 mL), wash with brine, dry over

, and concentrate.

-

Troubleshooting Table:

| Observation | Root Cause | Solution |

|---|

| Low Conversion | Steric hindrance from 5-Methyl group | Switch to Microwave heating (150°C); use stronger base (

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installing aryl/heteroaryl groups at C4. Challenge: The 2-carboxamide can poison Pd catalysts via coordination.

Optimized Conditions:

-

Solvent System: 1,4-Dioxane : Water (4:1).[1] The water is essential for the boronate activation.

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) is robust against amide coordination.[1] Avoid Pd(PPh3)4 if possible.

-

Base: Cs2CO3 (2.0 equiv) provides better turnover than Na2CO3 for hindered pyridines.[1]

-

Temperature: 90°C (Thermal) or 110°C (Microwave, 20 min).

Protocol C: Scaffold Hopping (Amide to Oxadiazole)

Objective: Converting the carboxamide into a 1,2,4-oxadiazole ring (a common bioisostere for esters/amides with improved metabolic stability).

Workflow:

-

Dehydration: Treat the carboxamide with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 80°C to form the acyl-amidine intermediate.[1]

-

Cyclization: Treat the intermediate with Hydroxylamine hydrochloride in Ethanol/Acetic Acid at reflux.[1]

-

Result: Formation of the 3-(4-chloro-5-methylpyridin-2-yl)-1,2,4-oxadiazole.[1]

Case Study: Optimization of a VEGFR Inhibitor

Hypothetical optimization based on Sorafenib SAR.

Background: A discovery team identified a hit (Compound A) lacking the 5-methyl group.[1] The compound showed good activity against VEGFR2 (

Strategy: The team utilized 4-Chloro-5-methylpyridine-2-carboxamide to synthesize the 5-methyl analog (Compound B).[1]

Results:

-

Potency: Compound B showed improved affinity (

nM). -

Mechanism: X-ray crystallography revealed the 5-methyl group displaced a conserved water molecule in the hydrophobic "gatekeeper" pocket, gaining entropic energy.

-

Selectivity: The steric bulk of the methyl group clashed with the narrower active sites of off-target kinases (e.g., EGFR), improving the selectivity profile >50-fold.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

-

Sensitization: Chlorinated pyridines can be skin sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the chloro-pyridine moiety can slowly hydrolyze if exposed to moisture over months.

References

- Scaffold Synthesis & Properties:J. Med. Chem. 2005, 48, 2371. (Discusses general pyridine-carboxamide SAR in kinase inhibitors).

-

Lenvatinib Chemistry: ACS Med.[1] Chem. Lett. 2011, 2, 2, 124–129. Link (Describes the quinoline analog, establishing the relevance of the carboxamide-ether linkage).

- Nucleophilic Substitution on Pyridines:J. Org. Chem. 2018, 83, 15, 8750–8758. (Mechanistic study on reactivity of 4-halopyridines).

-

Compound Data: PubChem CID 71465228 (Related 4-chloro-N-methyl analog).[1] Link

- "Magic Methyl" Effect:J. Med. Chem. 2011, 54, 10, 3451–3468. (Review on the impact of methyl groups on drug potency).

Sources

functionalization of the 4-chloro position in pyridine carboxamides

Application Note: Targeted Functionalization of the 4-Chloro Moiety in Pyridine Carboxamides

Subtitle: A Strategic Guide to

Abstract & Strategic Importance

The 4-chloropyridine-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the core architecture for blockbuster kinase inhibitors such as Sorafenib (Nexavar) and Regorafenib (Stivarga) .

The chemical utility of this scaffold lies in the unique electronic environment of the C4 position. The synergistic electron-withdrawing effects of the pyridine nitrogen (via resonance) and the carboxamide group (via induction) render the C4-chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (

This guide provides validated protocols for both pathways, emphasizing the mechanistic causality required for high-yield synthesis.

Mechanistic Insight: The "Activation" Anomaly

To optimize reaction conditions, one must understand why the 4-chloro position is reactive.

-

The Pyridine Effect: The ring nitrogen is electronegative, pulling electron density and making the ring electron-deficient (

-deficient). Resonance structures place a positive charge at positions 2 and 4. -

The Carboxamide Effect: An amide at the 2-position (picolinamide) acts as a strong Electron Withdrawing Group (EWG). This further depletes electron density at C4, stabilizing the Meisenheimer Complex intermediate formed during

.

Visualizing the Activation Pathway:

Figure 1: Mechanistic flow illustrating the dual-activation of the C4 position facilitating nucleophilic attack.

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Formation of C-O (Ether) or C-N (Amine) bonds. Reference Standard: Synthesis of the Sorafenib intermediate via etherification [1].

Experimental Rationale

Unlike standard chlorobenzenes, this substrate does not require high-boiling solvents or forcing conditions. However, the presence of the amide proton (if secondary) requires careful base selection to prevent side reactions.

-

Base Selection: Potassium tert-butoxide (

) is preferred for phenols to ensure complete deprotonation before attacking the pyridine. Potassium carbonate ( -

Solvent: Polar aprotic solvents (DMF, DMSO) are mandatory to stabilize the polar transition state.

Step-by-Step Methodology (Ether Synthesis)

-

Reagent Prep:

-

Substrate: 4-chloro-N-methylpyridine-2-carboxamide (1.0 equiv).

-

Nucleophile: 4-aminophenol (1.1 equiv).

-

Base:

(2.0 - 2.5 equiv). -

Solvent: Anhydrous DMF (5-10 volumes).

-

-

Nucleophile Activation (Critical Step):

-

Charge the reaction vessel with DMF and 4-aminophenol.

-

Add

portion-wise at ambient temperature (20-25°C). -

Observation: The solution will darken (phenolate formation). Stir for 30-45 mins.

-

Why? Pre-forming the phenolate prevents the base from attacking the chloropyridine directly or hydrolyzing the amide.

-

-

Coupling Reaction:

-

Add the 4-chloropyridine substrate to the mixture.

-

Heat the reaction mass to 80°C .

-

Monitor via HPLC/TLC. Conversion is typically >95% within 4-6 hours.

-

-

Work-up:

-

Quench by pouring into water (precipitation usually occurs).

-

Filter the solid or extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water is often sufficient; column chromatography is rarely needed for this specific scaffold due to high conversion.

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Formation of C-C (Aryl/Alkyl) bonds.[4] Challenge: The pyridine nitrogen and amide oxygen can chelate Palladium, potentially poisoning the catalyst.

Experimental Rationale

To overcome coordination issues, phosphine ligands with wide bite angles (like dppf) or bulky electron-rich ligands are used.

Step-by-Step Methodology

-

Reagent Prep:

-

Substrate: 4-chloropyridine-2-carboxamide (1.0 equiv).

-

Boronic Acid: Aryl-boronic acid (1.2 - 1.5 equiv).

-

Catalyst:

(3-5 mol%). -

Base:

or -

Solvent: 1,4-Dioxane : Water (4:1 ratio).

-

-

Degassing (Crucial for Pd(0)):

-

Combine solvent, base, and boronic acid in the flask.

-

Sparge with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

-

-

Reaction Assembly:

-

Work-up:

-

Filter through a Celite pad to remove Palladium black.

-

Partition between water and EtOAc.

-

Note: Pyridine derivatives are often soluble in acidic water; keep aqueous layer pH neutral or slightly basic during extraction.

-

Comparative Data: vs. Suzuki

| Feature | Protocol A ( | Protocol B (Suzuki) |

| Primary Bond Formed | C-O (Ether), C-N (Amine) | C-C (Biaryl) |

| Reactivity Driver | Electronic deficiency (EWG) | Pd-Catalytic Cycle |

| Cost Efficiency | High (No precious metals) | Moderate (Requires Pd) |

| Key Risk | Hydrolysis of Cl to OH (if wet) | Catalyst poisoning by Amide |

| Typical Yield | 85 - 95% | 70 - 85% |

| Atom Economy | Excellent | Good (Boronic waste) |

Decision Workflow & Troubleshooting

Use the following logic map to determine the optimal pathway and troubleshoot common issues.

Figure 2: Decision tree for method selection and troubleshooting common synthetic pitfalls.

References

-

Bankston, D. et al. (2002).[5] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. [Link][5]

-

Lübert, C. et al. (2015). "Synthesis of Sorafenib Derivatives." Journal of Medicinal Chemistry. (General reference for scaffold utility). [Link]

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 4-Chloro-5-methylpyridine-2-carboxamide Intermediates

Introduction: Navigating the Selective Reduction of a Multifunctional Pyridine Intermediate

The compound 4-Chloro-5-methylpyridine-2-carboxamide is a vital intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its utility stems from a synthetically versatile scaffold, featuring a pyridine ring substituted with a chloro group, a methyl group, and a carboxamide moiety. The strategic reduction of this intermediate is a critical step in many synthetic routes, yet it presents a significant chemical challenge: achieving selectivity. Catalytic hydrogenation, a cornerstone of modern organic synthesis, offers a powerful tool for these transformations. However, the presence of both a reducible pyridine ring and a labile chloro-substituent necessitates a carefully controlled approach to steer the reaction towards one of two primary outcomes: selective hydrodehalogenation to yield 5-methylpyridine-2-carboxamide, or reduction of the pyridine ring to afford a substituted piperidine.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the catalytic hydrogenation of 4-Chloro-5-methylpyridine-2-carboxamide. We will delve into the mechanistic underpinnings of chemoselectivity, present two distinct and robust protocols for achieving either hydrodehalogenation or ring saturation, and offer insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction progress and product purity.

Understanding the Chemoselectivity Challenge

The core challenge in the catalytic hydrogenation of 4-Chloro-5-methylpyridine-2-carboxamide lies in the competition between two potential reaction pathways on the catalyst surface:

-

Hydrodehalogenation: The cleavage of the carbon-chlorine bond.

-

Pyridine Ring Reduction: The saturation of the aromatic pyridine ring.

The outcome of the reaction is highly dependent on the choice of catalyst, solvent, reaction conditions (temperature and pressure), and the presence of additives. The electronic nature of the substituents on the pyridine ring also plays a crucial role. The electron-withdrawing nature of the carboxamide group can influence the electron density of the ring and the C-Cl bond, thereby affecting their susceptibility to reduction.

dot

Figure 1: Competing reaction pathways in the catalytic hydrogenation of 4-Chloro-5-methylpyridine-2-carboxamide.

Protocol 1: Selective Hydrodehalogenation to 5-Methylpyridine-2-carboxamide

This protocol is designed to favor the cleavage of the C-Cl bond while preserving the pyridine ring. Palladium on carbon (Pd/C) is a well-established catalyst for hydrodehalogenation reactions.[2] The presence of a base is often beneficial in neutralizing the HCl formed during the reaction, which can otherwise inhibit the catalyst.

Materials and Equipment

-

Substrate: 4-Chloro-5-methylpyridine-2-carboxamide

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet

-

Solvent: Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Base: Sodium acetate (NaOAc) or Triethylamine (TEA)

-

Hydrogen Source: High-purity hydrogen gas

-

Reaction Vessel: High-pressure autoclave (e.g., Parr shaker) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

-

Inert Gas: Nitrogen or Argon

-

Analytical Equipment: TLC plates, NMR spectrometer, LC-MS

Experimental Protocol

-

Vessel Preparation: Ensure the high-pressure autoclave is clean and dry. Add 4-Chloro-5-methylpyridine-2-carboxamide (1.0 eq) and the base (1.5 eq, e.g., sodium acetate) to the reaction vessel.

-

Solvent Addition: Add the solvent (e.g., methanol, approximately 10-20 mL per gram of substrate) to the vessel.

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (5-10 mol%). Caution: Palladium on carbon can be pyrophoric. Handle with care in an inert atmosphere.

-

System Assembly and Purging: Seal the autoclave. Purge the system with inert gas (3-5 cycles of pressurizing with inert gas and venting) to remove all oxygen.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3-5 bar).

-

Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reactor to room temperature.

-

Carefully vent the excess hydrogen.

-

Purge the system with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the catalyst on the filter paper to dry completely in the air, as it can ignite. Quench the filter cake with water.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-methylpyridine-2-carboxamide.

dot

Figure 2: Workflow for selective hydrodehalogenation.

Protocol 2: Selective Pyridine Ring Hydrogenation to 4-Chloro-5-methylpiperidine-2-carboxamide

This protocol aims to reduce the pyridine ring to a piperidine ring while minimizing the cleavage of the C-Cl bond. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is often effective for the hydrogenation of pyridine rings, particularly in acidic media. The acidic conditions protonate the pyridine nitrogen, which can facilitate the reduction of the aromatic ring.

Materials and Equipment

-

Substrate: 4-Chloro-5-methylpyridine-2-carboxamide

-

Catalyst: Platinum(IV) oxide (PtO₂)

-

Solvent: Glacial acetic acid

-

Hydrogen Source: High-purity hydrogen gas

-

Reaction Vessel: High-pressure autoclave

-

Inert Gas: Nitrogen or Argon

-

Analytical Equipment: TLC plates, NMR spectrometer, LC-MS

Experimental Protocol

-

Vessel Preparation: To a clean and dry high-pressure autoclave, add 4-Chloro-5-methylpyridine-2-carboxamide (1.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approximately 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add the PtO₂ catalyst (5-10 mol%) to the solution.

-

System Assembly and Purging: Seal the autoclave and purge the system thoroughly with an inert gas to remove all oxygen.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to a higher pressure (e.g., 50-70 bar).

-

Reaction: Begin vigorous stirring at room temperature. The reaction is typically exothermic, and monitoring the temperature is advised. The reaction is usually complete within 6-12 hours.

-

Monitoring: Monitor the reaction by following the hydrogen uptake and by analyzing aliquots (if possible) via TLC or LC-MS.

-

Work-up:

-

Carefully vent the excess hydrogen and purge the system with inert gas.

-

Dilute the reaction mixture with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the same solvent.

-

Carefully neutralize the acetic acid in the filtrate by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-Chloro-5-methylpiperidine-2-carboxamide.

dot

Figure 3: Workflow for selective pyridine ring hydrogenation.

Quantitative Data Summary

The following table provides a comparative overview of the expected outcomes for the two protocols. Yields are estimates and will vary based on the precise reaction conditions and scale.

| Parameter | Protocol 1: Hydrodehalogenation | Protocol 2: Ring Hydrogenation |

| Target Product | 5-Methylpyridine-2-carboxamide | 4-Chloro-5-methylpiperidine-2-carboxamide |

| Catalyst | 10% Pd/C | PtO₂ |

| Solvent | Methanol or Ethanol | Glacial Acetic Acid |

| Pressure | 3-5 bar | 50-70 bar |

| Temperature | 40-60 °C | Room Temperature |

| Typical Reaction Time | 4-8 hours | 6-12 hours |

| Expected Yield | 75-90% | 70-85% |

| Key Side Product | Over-reduction of the pyridine ring | Hydrodehalogenation |

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or hydrogen pressure. Ensure the substrate is pure and the solvent is anhydrous.

-

Poor Selectivity:

-

For Protocol 1, if significant ring reduction is observed, try lowering the temperature and pressure.

-

For Protocol 2, if hydrodehalogenation is a major side reaction, consider using a different catalyst such as Rh/C, or lowering the reaction temperature.

-

-

Catalyst Poisoning: The pyridine nitrogen can inhibit the catalyst. In Protocol 1, ensure sufficient base is present. In Protocol 2, the acidic medium mitigates this issue.

Safety Precautions

-

High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in a properly functioning and certified autoclave, located within a fume hood and behind a blast shield.

-

Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity and that the reaction area is well-ventilated.

-

Pyrophoric Catalysts: Both Pd/C and PtO₂ (after reduction) can be pyrophoric. Always handle them in an inert atmosphere and never allow the filtered catalyst to dry in the air. Quench the catalyst-impregnated filter paper with water immediately after filtration.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

The catalytic hydrogenation of 4-Chloro-5-methylpyridine-2-carboxamide is a nuanced transformation where the desired outcome is dictated by a careful selection of reaction parameters. By understanding the underlying principles of chemoselectivity and by employing the detailed protocols provided, researchers can confidently navigate the synthesis of either the hydrodehalogenated or the ring-reduced product. These application notes serve as a robust starting point for the development and optimization of processes involving this critical pharmaceutical intermediate.

References

-

Fengchen Group. The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. [Link]

-

Rahaim, R. J., & Maleczka, R. E. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(49), 8823–8826. [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358–4360. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-5-methylpyridine-2-carboxamide

The following guide serves as a specialized Technical Support Center for researchers working with 4-Chloro-5-methylpyridine-2-carboxamide (CAS: 1461717-30-5 / 220000-87-3 derivatives).

This molecule is a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib, Sorafenib analogs).[1] The presence of regioisomers—specifically the 6-chloro isomer (arising from N-oxide rearrangement) or the 3-methyl isomer (from starting material contamination)—can catastrophically skew biological assay data due to structure-activity relationship (SAR) sensitivity.[2]

Ticket #405: Removing Regioisomer Impurities

Severity: High (Impacts downstream biological assays) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Module 1: Diagnostic & Identification

Before attempting purification, you must confirm the identity of your impurity.[1] Regioisomers often co-elute in standard LC-MS methods due to identical mass-to-charge (m/z) ratios.[2]

Q: How do I distinguish the target 4-chloro-5-methyl isomer from common regioisomers?

A: You cannot rely solely on LC-MS. You must use 1H-NMR or High-Resolution HPLC with specific stationary phases.[1][2]

| Feature | Target: 4-Chloro-5-methyl | Impurity A: 4-Chloro-3-methyl | Impurity B: 6-Chloro-5-methyl |

| Origin | Desired Product | Contaminated 3-picoline starting material | Non-selective chlorination (POCl3) of N-oxide |

| 1H NMR (Aromatic) | Two singlets (or weak doublets) at C3 and C6.[1][2] | Two doublets (J ~5Hz) if C6/C5 protons interact.[1] | Strong coupling between C3/C4 protons.[1] |

| Amide Proton Shift | Standard broad singlet (~8.0 ppm).[1] | Deshielded/Split: The 3-methyl group sterically crowds the amide, often shifting the NH protons downfield or causing distinct rotamers. | Standard. |

| Polarity (TLC) | Moderate. | Less Polar: Steric hindrance around the amide reduces H-bond donation capability to silica.[2] | Less Polar: The Cl at C6 suppresses pyridine nitrogen basicity/polarity more than at C4. |

Module 2: Purification Protocols

Protocol A: The "Thermodynamic" Fix (Recrystallization)

Recommended for: Scale >5g, Impurity levels <15%.[1] Mechanism: This protocol exploits the disruption of crystal lattice energy caused by the "ortho" substituent in regioisomers. The 3-methyl isomer disrupts packing efficiency compared to the 5-methyl target.[2]

Step-by-Step Methodology:

-

Solvent Selection: Use a Toluene/Heptane or Ethyl Acetate/Heptane system. Avoid chlorinated solvents (DCM) as they solubilize both isomers too well.[1]

-

Dissolution: Suspend crude solid in Toluene (5 mL per gram of solid). Heat to 85°C (reflux).

-

Checkpoint: If the solution is not clear, add minimal Ethyl Acetate dropwise until dissolution is complete.[1]

-

-

Cooling Ramp: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2 hours) in the oil bath. Rapid cooling traps the impurity.

-

Seeding (Critical): At ~45°C, add a seed crystal of pure 4-Chloro-5-methylpyridine-2-carboxamide if available.

-

Anti-Solvent Addition: Once at room temperature, add Heptane dropwise until a persistent turbidity appears.[1] Stir for 1 hour.

-

Filtration: Filter the white needles. Wash with cold (0°C) Heptane.

-

Validation: Analyze the Filtrate (Mother Liquor) by HPLC. It should be enriched with the regioisomer.

Protocol B: The "Kinetic" Fix (Flash Chromatography)

Recommended for: Scale <2g, Impurity levels >15%, or if recrystallization fails.[1] Mechanism: Exploits the "Orthogonal Selectivity" of amine-functionalized silica.[2]

Step-by-Step Methodology:

-

Stationary Phase: Do not use standard Silica Gel 60 alone.[1] Use Amine-bonded Silica (NH2-Silica) or neutralize standard silica with 1% Triethylamine (TEA) in the mobile phase.[2]

-

Reasoning: The pyridine nitrogen interacts strongly with acidic silanols on standard silica, causing peak tailing that masks the separation of isomers.[1]

-

-

Mobile Phase:

-

Gradient:

-

Fraction Collection: Collect small fractions. Do not pool based on UV threshold alone; check the "front" and "tail" of the main peak by TLC/NMR.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification pathway based on your impurity profile.

Caption: Decision matrix for separating regioisomers based on impurity origin (steric vs. electronic) and operational scale.

Module 4: Troubleshooting & FAQs

Q: Why is my melting point depression so severe (e.g., melting at 120°C instead of 145°C) with only 5% impurity?

A: Pyridine carboxamides form strong intermolecular Hydrogen-Bond networks in the crystal lattice. Even a small amount of the 3-methyl isomer acts as a "chain terminator" for these H-bonds because the methyl group at the 3-position sterically twists the amide group out of planarity, collapsing the lattice energy. A sharp melting point is the best indicator of regio-purity.[2]

Q: Can I use Acid-Base extraction to separate them?

A: No. While pyridines are basic, the electron-withdrawing nature of the Chlorine (at pos 4 or 6) and the Amide (at pos 2) drastically lowers the pKa of the ring nitrogen (likely to pKa < 3.0). Both the target and the regioisomers will have nearly identical, very low pKa values.[1] They will protonate and deprotonate at the same pH, making extraction ineffective.[1]

Q: I see a "ghost peak" in HPLC that disappears in NMR. What is it?

A: This is likely an atropisomer or rotamer of the amide.

If you are running HPLC at room temperature, the rotation around the amide bond (

References

-

Synthesis and Chlorination Logic

-

Recrystallization of Pyridine Carboxamides

-

Impurity Profiling in Kinase Inhibitors

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-Chloro-5-methylpyridine-2-carboxamide in Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the low reactivity of 4-Chloro-5-methylpyridine-2-carboxamide in various cross-coupling reactions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve successful synthetic outcomes.

Introduction: Understanding the Challenge

4-Chloro-5-methylpyridine-2-carboxamide is a valuable building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions is often hampered by inherent low reactivity. This challenge stems from a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group deactivates the C-Cl bond towards oxidative addition, which is often the rate-limiting step in many palladium-catalyzed coupling reactions.[1][2] Additionally, the substituents on the pyridine ring can introduce steric hindrance, further impeding the approach of the catalyst.[3][4]

This guide provides a structured approach to diagnosing and resolving these issues, ensuring you can confidently utilize this important synthetic intermediate.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in the lab.

Q1: My Suzuki-Miyaura coupling with 4-Chloro-5-methylpyridine-2-carboxamide is sluggish and gives low yields. What are the primary causes and how can I improve it?

Low conversion in Suzuki-Miyaura couplings of chloropyridines is a common issue, primarily due to the strength of the C-Cl bond, making the oxidative addition step difficult.[5][6] The electron-deficient nature of the pyridine ring further exacerbates this challenge.

Initial Diagnostic Workflow:

dot graph TD { A[Start: Low Yield in Suzuki Coupling] --> B{Check Catalyst System}; B --> C{Is the Pd source a pre-catalyst?}; C -- No --> D[Switch to a Pd(II) pre-catalyst like Pd(OAc)₂ with a suitable ligand]; C -- Yes --> E{Check Ligand Choice}; E -- "Standard Ligand (e.g., PPh₃)" --> F[Switch to a bulky, electron-rich biarylphosphine ligand]; E -- "Already using a Buchwald-type ligand" --> G{Optimize Reaction Conditions}; G --> H[Increase Temperature]; G --> I[Screen Solvents]; G --> J[Verify Base Integrity & Choice]; A --> K{Reagent Quality Check}; K --> L[Use fresh, high-purity boronic acid/ester]; K --> M[Ensure anhydrous and degassed solvents]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Action] end } caption: "Suzuki Coupling Troubleshooting Workflow"

Detailed Troubleshooting Steps:

-

Catalyst and Ligand Selection are Critical: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating C-Cl bonds on electron-deficient heterocycles.[7]

-

Action: Employ a more active catalyst system. This typically involves a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand.[8] Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are specifically designed to facilitate the challenging oxidative addition of aryl chlorides.[3][6]

-

Rationale: These ligands possess both the steric bulk to promote reductive elimination and the electron-donating properties to increase the electron density on the palladium center, making the oxidative addition more favorable.[9]

-

-

Elevate the Reaction Temperature: Many Suzuki couplings of chloropyridines require elevated temperatures to proceed at a reasonable rate.[8][10]

-

Solvent and Base Optimization: The choice of solvent and base can significantly impact the reaction outcome.

-

Action: Screen a variety of solvent systems. While toluene or dioxane with an aqueous base is common, for challenging substrates, polar aprotic solvents like DMF or NMP might be beneficial. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.[10]

-

Base Considerations: A strong base is typically required. While K₂CO₃ or Cs₂CO₃ are often used, K₃PO₄ can be a good alternative.[8] Ensure the base is finely powdered and dry, as its solubility and activity are crucial.

-

-

Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, especially at high temperatures.

-

Action: Use fresh, high-purity boronic acid. Consider using more stable boronate esters, such as pinacol esters, which can release the boronic acid slowly into the reaction mixture.[8]

-

Experimental Protocol: Screening Catalyst/Ligand Systems for Suzuki Coupling

| Parameter | Condition 1 (Baseline) | Condition 2 (Buchwald System) | Condition 3 (Alternative Ligand) |

| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |

| Ligand | None | SPhos (4 mol%) | XPhos (4 mol%) |

| Base | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) | Cs₂CO₃ (2 eq) |

| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | DMF |

| Temperature | 100 °C | 110 °C | 110 °C |

Q2: My Buchwald-Hartwig amination with 4-Chloro-5-methylpyridine-2-carboxamide is failing. What should I try?

Similar to Suzuki couplings, the Buchwald-Hartwig amination of chloropyridines is challenging due to the difficult oxidative addition of the C-Cl bond.[1] The pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to deactivation.[6]

Initial Diagnostic Workflow:

dot graph TD { A[Start: Failed Buchwald-Hartwig Amination] --> B{Catalyst and Ligand}; B --> C["Use a Pd pre-catalyst (e.g., G3-XPhos) or Pd(OAc)₂"]; C --> D["Select a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos)"]; A --> E{Base Selection}; E --> F["Use a strong, non-nucleophilic base like NaOtBu or LHMDS"]; A --> G{Reaction Conditions}; G --> H["Ensure strictly inert atmosphere (Ar or N₂)"]; H --> I["Use anhydrous, degassed solvent (e.g., Toluene, Dioxane)"]; I --> J["Increase reaction temperature (80-110 °C)"]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Action] end } caption: "Buchwald-Hartwig Troubleshooting Workflow"

Detailed Troubleshooting Steps:

-

Advanced Catalyst Systems are Key: First-generation Buchwald-Hartwig catalysts are generally not effective for this substrate.

-

Action: Utilize a combination of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos, DavePhos).[1] Alternatively, using a well-defined palladacycle precatalyst (e.g., G3 or G4 precatalysts) can provide more consistent results.[1]

-

Rationale: These advanced ligands are designed to accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[11][12]

-

-

The Right Base is Non-Negotiable: A strong, non-nucleophilic base is crucial for the deprotonation of the amine to form the active nucleophile.

-